N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2,5-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-26-12-8-9-19(26)20(27-13-6-4-5-7-14-27)16-24-22(28)23(29)25-18-15-17(30-2)10-11-21(18)31-3/h8-12,15,20H,4-7,13-14,16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCKKWDGYJXISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the pyrrole ring and the dimethoxyphenyl group. The final step involves the formation of the ethanediamide linkage.
Azepane Ring Formation: The azepane ring can be synthesized through the cyclization of a suitable linear precursor under acidic or basic conditions.
Pyrrole Ring Introduction: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine.
Dimethoxyphenyl Group Addition: The dimethoxyphenyl group can be added through a Friedel-Crafts alkylation reaction.
Ethane Diamide Linkage Formation: The final step involves the coupling of the azepane-pyrrole intermediate with the dimethoxyphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its therapeutic properties, particularly in the fields of anti-inflammatory and anticancer research. Preliminary studies indicate that it may inhibit specific enzymes or modulate receptor activity, leading to potential therapeutic effects.
Anticancer Activity
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes its observed effects:
| Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 14.1 | Inhibition of cell viability |
| A549 (Lung) | 12.5 | Induction of apoptosis |
| HCT116 (Colon) | 10.0 | Cell cycle arrest |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Biological Studies
The compound is utilized in biological research to understand its interactions with various biological targets. It may act as a chemical probe to elucidate cellular mechanisms and pathways.
Materials Science
Due to its unique structure, N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide is also being explored for applications in materials science. Its properties may be harnessed for developing novel materials with specific functionalities.
Chemical Biology
In chemical biology, the compound is studied for its effects on cellular processes. It can provide insights into drug design and development by serving as a model for understanding complex biological systems.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Anticancer Properties : A recent study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in MDA-MB-231 and A549 cells.
- Biological Interaction Studies : Research has focused on understanding how this compound interacts with specific receptors involved in inflammatory responses. Findings suggest that it may inhibit pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.
- Material Development : Experimental work has been conducted to assess the use of this compound in synthesizing novel polymeric materials with enhanced mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The azepane and pyrrole rings may interact with enzymes or receptors, leading to modulation of biological pathways. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-N′-[2-(1-Methyl-1,2,3,4-Tetrahydro-6-Quinolinyl)-2-(4-Morpholinyl)ethyl]ethanediamide
Key Differences :
- Substituent Variation: Replaces the azepane and pyrrole groups with 4-morpholinyl (six-membered ether-amine ring) and 1-methyltetrahydroquinoline (bicyclic system).
- Molecular Weight: Similar mass (482.581 Da) but altered lipophilicity due to morpholine’s polar oxygen atom vs. azepane’s nonpolar structure .
| Property | Target Compound | Morpholine-Tetrahydroquinoline Analog |
|---|---|---|
| Molecular Formula | C₂₆H₃₄N₄O₅ | C₂₆H₃₄N₄O₅ |
| Monoisotopic Mass | 482.252920 | 482.252920 |
| Key Substituents | Azepane, Methylpyrrole | Morpholine, Tetrahydroquinoline |
| Hydrogen Bond Acceptors | 7 | 8 (morpholine O increases count) |
N-Substituted 2-Arylacetamides
Examples from crystallographic studies (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) highlight:
- Structural Simplicity: Monoamide backbone vs. ethanediamide’s dual amide groups, reducing hydrogen-bonding capacity but improving synthetic accessibility .
- The target compound’s ethanediamide may enhance coordination to metal ions or proteins .
Benzothiazole-Based Acetamides
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ():
- Electron-Withdrawing Groups : Trifluoromethyl or benzothiazole moieties enhance metabolic stability but reduce solubility compared to the target compound’s azepane-pyrrole system .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity: Azepane’s seven-membered ring increases hydrophobicity (predicted logP ~3.5) vs.
- Solubility : Polar morpholine improves aqueous solubility (∼15 mg/mL) compared to azepane (∼5 mg/mL), a critical factor for oral bioavailability .
Biological Activity
N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates an azepane ring, a pyrrole moiety, and a dimethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 353.501 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.501 g/mol |
| CAS Number | 1049365-99-2 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and specific receptors. Research indicates that compounds with similar structures can modulate the activity of glycine transporters (GlyT), which are critical for neurotransmission in the central nervous system (CNS) .
In particular, the azepane and pyrrole components may enhance binding affinity to GlyT1, potentially leading to increased synaptic glycine levels, which could have implications for treating disorders like schizophrenia and other neuropsychiatric conditions.
Therapeutic Implications
The compound's ability to inhibit glycine transport suggests it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders. Its pharmacokinetic properties indicate favorable brain-plasma ratios, enhancing its potential for CNS penetration .
Case Studies
Research has demonstrated that derivatives of azepane and pyrrole compounds exhibit significant biological activities:
- GlyT1 Inhibition : A study identified a series of phenyl sulfonamides that showed potent inhibition of GlyT1, with IC50 values as low as 37 nM for some derivatives . This highlights the potential of similar compounds in treating glycine-related pathologies.
- Cancer Cell Migration : Another study explored the compound's role in inhibiting cancer cell migration through pathways involving mutant p53 proteins. This suggests that the compound may also have anti-cancer properties .
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| GlyT1 Inhibition | IC50 values around 37 nM |
| CNS Penetration | Favorable brain-plasma ratios observed |
| Anti-Cancer Properties | Inhibition of cancer cell migration |
Synthesis and Research Applications
The synthesis of this compound involves multi-step organic reactions, including the formation of the azepane ring and coupling with pyrrole derivatives . This synthetic route is essential for producing analogs that can be tested for enhanced biological activity.
Research Applications
This compound serves multiple roles in scientific research:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including amide coupling, alkylation, and heterocyclic ring functionalization. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to activate carboxyl groups for nucleophilic attack by amines .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
- Analytical validation : Monitor reaction progress via TLC (Rf tracking) and confirm final product purity using HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve structural features like the azepane ring, pyrrole protons, and dimethoxyphenyl groups. DEPT-135 clarifies quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) to validate amide bonds .
- HPLC-MS : Coupling reverse-phase chromatography with mass detection helps detect impurities (<0.1%) and degradants .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound in neurological studies?
Methodological Answer:
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., serotonin or dopamine receptors) based on the compound’s structural similarity to known ligands .
- In vitro binding assays : Radioligand displacement assays (³H-labeled antagonists) quantify affinity (Kᵢ values) for neurotransmitter receptors. Include positive controls (e.g., ketanserin for 5-HT₂A) .
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess receptor activation/inhibition .
- Cross-validation : Compare results across orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays for functional potency) to minimize false positives .
Q. How should contradictions between in vitro bioactivity and in vivo efficacy data be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Low AUC or rapid clearance may explain efficacy gaps .
- Metabolite screening : Identify hepatic metabolites (using liver microsomes + NADPH) to determine if active/inactive derivatives form in vivo .
- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to measure Papp values. LogP adjustments (e.g., reducing polarity via methyl groups) may enhance CNS penetration .
- Dose-response refinement : Conduct MTD (maximum tolerated dose) studies to ensure in vivo doses align with in vitro IC₅₀ values .
Q. What computational strategies predict the compound’s reactivity and stability under physiological conditions?
Methodological Answer:
- Quantum mechanical (QM) calculations : Gaussian 16 or ORCA software models bond dissociation energies (BDEs) to predict hydrolysis susceptibility, particularly for amide bonds .
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate interactions with water/lipid bilayers to estimate half-life in plasma or membrane permeability .
- pKa prediction : Tools like MarvinSketch or ACD/Labs calculate ionization states at physiological pH, guiding salt formulation strategies .
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters. Response surface methodology (RSM) optimizes conditions .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) compared to batch processes .
- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR monitor intermediates in real time, enabling rapid adjustments .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
Methodological Answer:
- Probit analysis : Fit sigmoidal curves to mortality data (e.g., LD₅₀ calculations) using GraphPad Prism or R’s drc package .
- ANOVA with post-hoc tests : Compare treatment groups (Tukey’s HSD for multiple comparisons) to identify significant toxicity thresholds .
- Benchmark dose (BMD) modeling : Estimate safe exposure levels for translational studies .
Q. How should researchers design assays to evaluate synergistic effects with existing therapeutics?
Methodological Answer:
- Combination index (CI) method : Use CompuSyn software to calculate CI values (CI <1 indicates synergy) across varying molar ratios .
- Isobolograms : Plot additive vs. synergistic effects visually. Include single-agent controls and replicate wells to reduce variability .
- Mechanistic studies : Transcriptomic profiling (RNA-seq) or phosphoproteomics identifies pathways modulated by the combination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
